(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
CAS No.: 941976-81-4
VCID: VC4495484
Molecular Formula: C20H21N3O4S2
Molecular Weight: 431.53
* For research use only. Not for human or veterinary use.
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide - 941976-81-4](/images/structure/VC4495484.png)
Description |
(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It is derived from the combination of an allyl-substituted benzo[d]thiazole and a dimethylsulfamoyl benzamide. This compound features a thiazole ring, methoxy groups, an allyl substituent, and a sulfamoyl moiety, contributing to its chemical reactivity and potential biological activities. SynthesisThe synthesis of (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide typically involves several steps, including the combination of appropriate starting materials under controlled conditions such as temperature, reaction time, and pH adjustments to optimize yields and selectivity for the desired isomer. Mechanism of Action and Biological ActivitiesWhile specific biological activities of (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide are not extensively documented, compounds with similar structures often exhibit diverse biological properties. Experimental data from biological assays would be necessary to elucidate its specific mechanism of action and potential therapeutic applications. Spectroscopic AnalysisSpectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can provide detailed insights into the chemical structure and purity of this compound. NMR can offer information on hydrogen environments and connectivity, while MS helps determine molecular weight and fragmentation patterns. Potential ApplicationsThe potential applications of (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide could include various therapeutic areas, depending on its biological activities. Further research is needed to explore these possibilities fully. |
---|---|
CAS No. | 941976-81-4 |
Product Name | (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide |
Molecular Formula | C20H21N3O4S2 |
Molecular Weight | 431.53 |
IUPAC Name | 4-(dimethylsulfamoyl)-N-(6-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Standard InChI | InChI=1S/C20H21N3O4S2/c1-5-12-23-17-11-8-15(27-4)13-18(17)28-20(23)21-19(24)14-6-9-16(10-7-14)29(25,26)22(2)3/h5-11,13H,1,12H2,2-4H3 |
Standard InChIKey | JSUZAPVFRQUCDQ-MRCUWXFGSA-N |
SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC=C |
Solubility | not available |
PubChem Compound | 4185243 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume